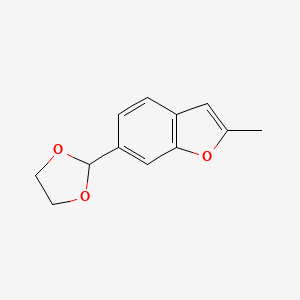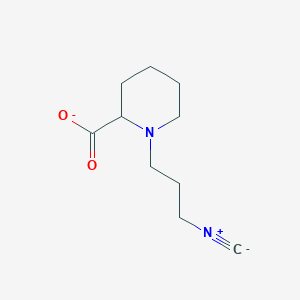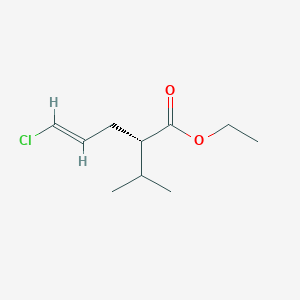![molecular formula C13H18O2 B12584306 1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene CAS No. 203583-38-4](/img/structure/B12584306.png)
1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene is an organic compound with a complex structure It is a derivative of benzene, featuring an ethoxy group and a 2-methylprop-2-en-1-yloxy group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Ethoxylation of Benzene Derivatives: The synthesis of this compound can be achieved through the ethoxylation of benzene derivatives. This involves the reaction of benzene with ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Allylation Reaction: The introduction of the 2-methylprop-2-en-1-yloxy group can be accomplished through an allylation reaction. This involves the reaction of an allyl halide with a benzene derivative in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy or allyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: Its derivatives may have potential therapeutic applications and are studied for their biological activities.
Chemical Engineering: The compound is used in the study of reaction mechanisms and the development of new catalytic processes.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene involves its interaction with various molecular targets. The ethoxy and allyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-methylbenzene: This compound is similar but lacks the allyl group, making it less reactive in certain types of reactions.
4-Ethoxytoluene: Another similar compound, differing in the position of the ethoxy group.
4-Methylphenetole: Similar in structure but with a different substituent group.
Eigenschaften
CAS-Nummer |
203583-38-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-ethoxy-4-(2-methylprop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C13H18O2/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |
InChI-Schlüssel |
CUMJOQRVTLDQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)COCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
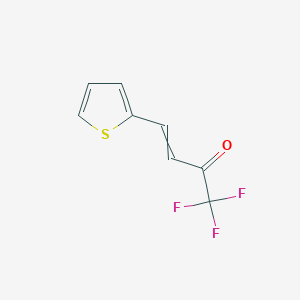
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
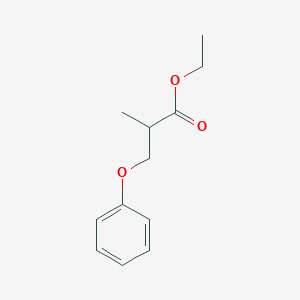
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
